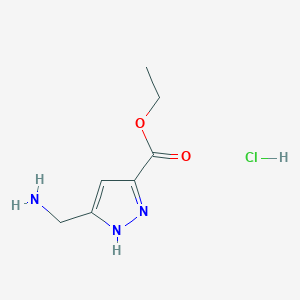
1-(4-Pyrrolidin-2-ylphenyl)ethanone;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Pyrrolidin-2-ylphenyl)ethanone;2,2,2-trifluoroacetic acid, commonly known as PEPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PEPD is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 329.33 g/mol.
Mecanismo De Acción
The mechanism of action of PEPD is not well understood. However, it has been suggested that PEPD may act as a modulator of the dopamine and serotonin neurotransmitter systems in the brain, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
PEPD has been shown to exhibit a range of biochemical and physiological effects in various studies. In one study, PEPD was found to increase the release of dopamine and serotonin in the brain, which are associated with mood regulation. In another study, PEPD was found to exhibit antioxidant activity, which may have potential applications in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PEPD has several advantages for lab experiments, such as its ease of synthesis, high purity, and stability. However, PEPD also has some limitations, such as its limited solubility in aqueous solvents, which may affect its applicability in certain experiments.
Direcciones Futuras
There are several future directions for the study of PEPD. One potential direction is the further exploration of its potential applications in medicinal chemistry, particularly as a drug candidate for the treatment of neurological disorders. Another direction is the development of new synthetic methods for PEPD and its derivatives, which may lead to the discovery of novel compounds with unique properties. Additionally, the study of PEPD's mechanism of action and its effects on different biological systems may provide new insights into its potential applications in various fields.
Métodos De Síntesis
PEPD can be synthesized through a multistep process that involves the reaction of 4-bromo-2,5-dimethoxybenzaldehyde with pyrrolidine, followed by the reaction of the resulting intermediate with ethyl 2,2,2-trifluoroacetate. The final product is obtained by hydrolyzing the ethyl ester with trifluoroacetic acid.
Aplicaciones Científicas De Investigación
PEPD has been studied extensively for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, PEPD has been explored as a potential drug candidate for the treatment of various diseases such as depression, anxiety, and Parkinson's disease. PEPD has also been used as a ligand in the synthesis of novel compounds with potential anticancer activity. In organic synthesis, PEPD has been used as a key intermediate in the synthesis of various compounds such as pyrrolidine derivatives and β-keto esters. In material science, PEPD has been studied for its potential applications in the development of new materials such as polymers and nanomaterials.
Propiedades
IUPAC Name |
1-(4-pyrrolidin-2-ylphenyl)ethanone;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.C2HF3O2/c1-9(14)10-4-6-11(7-5-10)12-3-2-8-13-12;3-2(4,5)1(6)7/h4-7,12-13H,2-3,8H2,1H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZMFVZMDBQLSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2CCCN2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-2-[3-[5-amino-2-(2-hydroxyethyl)phenyl]phenyl]ethanol](/img/structure/B7358894.png)
![2-[4-Amino-2-[4-(2-amino-1,1-difluoroethyl)phenyl]phenyl]ethanol](/img/structure/B7358896.png)
![2-[3-[5-Amino-2-(2-hydroxyethyl)phenyl]phenyl]-2-(methylamino)ethanol](/img/structure/B7358898.png)
![(4-{[3-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propyl]carbamoyl}phenyl)boronic acid](/img/structure/B7358914.png)
![{4-[4-(4-Chlorobenzoyl)-1,4-diazepane-1-carbonyl]phenyl}boronic acid](/img/structure/B7358922.png)
![1-hydroxy-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,3-dihydro-2,1-benzoxaborole-6-carboxamide](/img/structure/B7358925.png)
![(4-{[(5,6,7,8-Tetrahydroquinolin-2-yl)methyl]carbamoyl}phenyl)boronic acid](/img/structure/B7358940.png)
![(3-{[3-(4-Cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)phenyl]carbamoyl}phenyl)boronic acid](/img/structure/B7358941.png)
![1-hydroxy-N-[(1s,3s)-3-(propan-2-yloxy)cyclobutyl]-1,3-dihydro-2,1-benzoxaborole-6-carboxamide](/img/structure/B7358945.png)

![N-[2-[[1-(methylamino)cyclobutyl]methylamino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B7358961.png)
![2-[4-Amino-2-(3-methyl-2-propan-2-ylimidazol-4-yl)phenyl]ethanol](/img/structure/B7358971.png)
![1-[4-[4-(Dimethylamino)-4-ethylpiperidin-1-yl]-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B7358980.png)
![[2-(Difluoromethyl)-2-methylmorpholin-4-yl]-(1,1-dioxo-2,5-dihydrothiophen-3-yl)methanone](/img/structure/B7358988.png)